5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. The compound's chemical formula is with a molecular weight of approximately 369.9 g/mol. It is classified under thiophene derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions. Its synthesis and characterization are often documented in chemical literature, patents, and databases such as PubChem and ChemSpider.
5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide falls under the class of carboxamides and thiophene derivatives. These classifications highlight its functional groups, which contribute to its chemical reactivity and biological properties.
The synthesis of 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions that may include:
The synthesis may utilize various reagents and catalysts, including acids, bases, and transition metal catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide features:
The compound's structural data can be represented in various formats:
Clc1ccc(s1)C(=O)NCC(c2cc(s2)C(C)(C)O)=O
InChI=1S/C15H12ClN2O2S3/c16-10-6-4-8(18)7(11(10)22)14(20)19-12(21)9(5-13(17)15(19)23)3/h4-8,12H,1-3H3,(H,20,21)(H,17,18)/t12-/m0/s1
The compound can undergo several types of chemical reactions:
These reactions can be influenced by factors such as solvent polarity, temperature, and concentration of reactants. Mechanistic studies often utilize spectroscopic methods like NMR (nuclear magnetic resonance) or IR (infrared spectroscopy).
The mechanism of action for 5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide may involve:
Research indicates that this compound may exhibit anticoagulant properties by inhibiting specific blood coagulation factors, although detailed studies are required to elucidate its full mechanism.
The physical properties include:
Chemical properties include:
Relevant data from chemical databases can provide additional insights into these properties.
5-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: